

In-Depth Structural Analysis of 2-Chloro-4-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-iodopyridine

Cat. No.: B015674

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of **2-Chloro-4-iodopyridine** (CAS No: 153034-86-7), a key halogenated pyridine intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} The document collates available physicochemical and spectroscopic data, details a common experimental protocol for its synthesis, and illustrates its synthetic utility.

Physicochemical and Molecular Properties

2-Chloro-4-iodopyridine is a light-sensitive, white to yellow crystalline solid at room temperature.^{[3][4]} Its structure incorporates both a chlorine and an iodine atom on the pyridine ring, making it a versatile building block for various cross-coupling reactions.^{[1][2]} The key properties are summarized in Table 1.

Property	Value	Reference(s)
CAS Number	153034-86-7	[3]
Molecular Formula	C ₅ H ₃ ClIN	[3]
Molecular Weight	239.44 g/mol	[3]
Melting Point	42-43 °C	[1][3]
Appearance	White to yellow crystals or crystalline flakes	[1][3][4]
Solubility	Chloroform, Ethyl Acetate	[3]
Sensitivity	Light Sensitive	[3][4]
InChI Key	KJKIPRQNFDUULB- UHFFFAOYSA-N	
SMILES	Clc1cc(I)ccn1	

Spectroscopic Structural Characterization

Spectroscopic methods are crucial for confirming the identity and purity of **2-Chloro-4-iodopyridine**. The following sections detail the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The reported ¹H and ¹³C NMR data were acquired in a deuterated chloroform (CDCl₃) solvent.[3]

¹H NMR Data Summary

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference(s)
8.07	Doublet (d)	5.3	H-6	[3]
7.76	Doublet (d)	1.1	H-3	[3]
7.59	Doublet of Doublets (dd)	5.0 / 0.11	H-5	[3]

¹³C NMR Data Summary

Chemical Shift (δ) ppm	Assignment	Reference(s)
151.7	C-2	[3]
149.6	C-6	[3]
133.0	C-5	[3]
131.5	C-3	[3]
106.6	C-4	[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For **2-Chloro-4-iodopyridine**, Electron Ionization (EI) mass spectrometry shows a molecular ion peak consistent with the expected mass.[3]

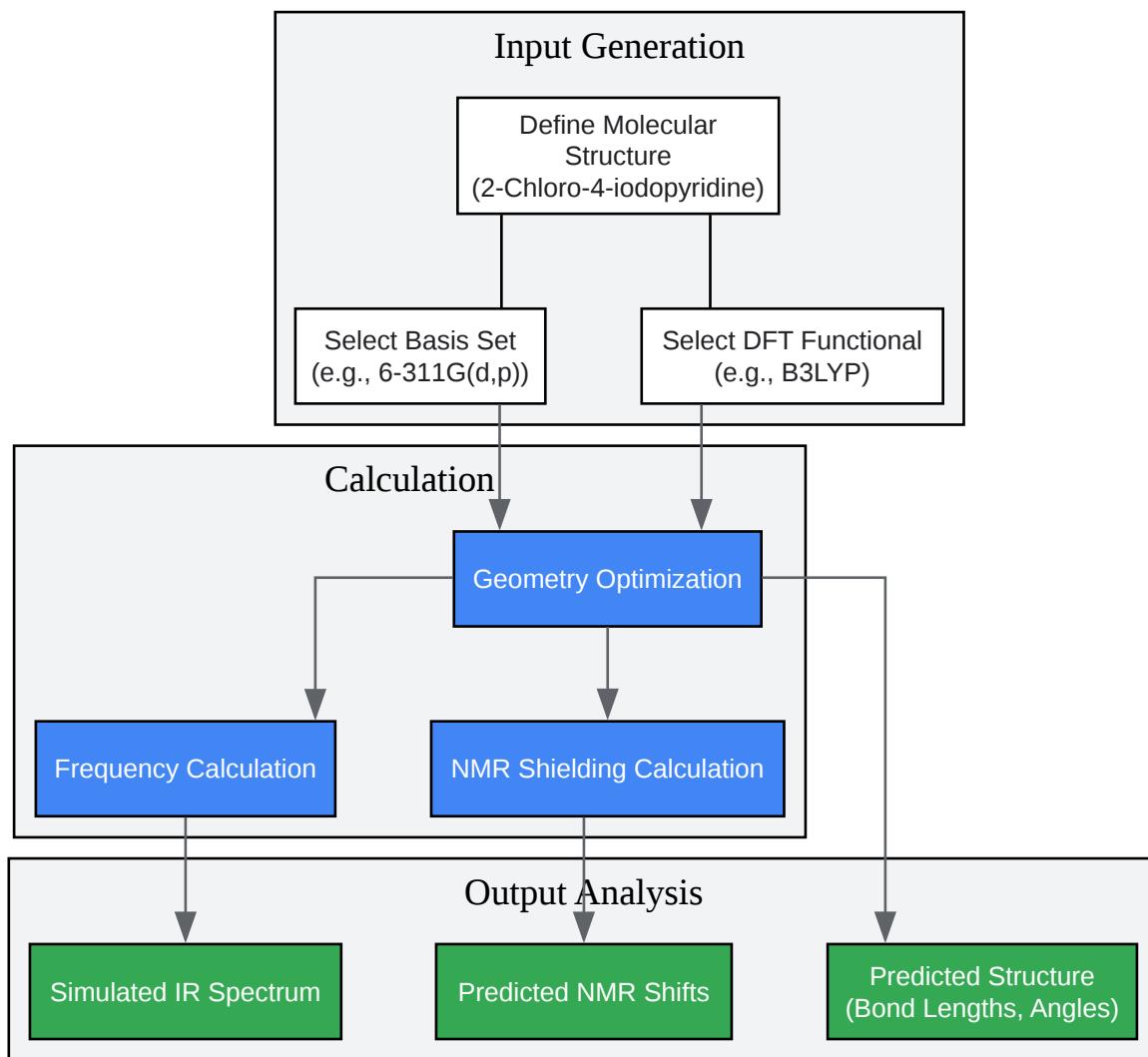
- MS (EI): m/z 240 (M+1)⁺[3]

Infrared (IR) Spectroscopy

As of this review, a publicly available, experimentally verified Infrared (IR) spectrum for **2-Chloro-4-iodopyridine** has not been identified. However, based on the known functional groups, the following characteristic vibrational modes can be predicted:

- C=C/C=N Stretching: Aromatic ring stretches typically appear in the 1600-1400 cm⁻¹ region.

- C-H Stretching: Aromatic C-H stretches are expected above 3000 cm^{-1} .
- C-Cl Stretching: The carbon-chlorine bond vibration is anticipated in the $850\text{-}550\text{ cm}^{-1}$ range.
- C-I Stretching: The carbon-iodine bond vibration is expected in the $600\text{-}500\text{ cm}^{-1}$ region.


Crystallographic and Computational Analysis

X-ray Crystallography

A search of publicly accessible crystallographic databases did not yield an experimentally determined crystal structure for **2-Chloro-4-iodopyridine**. Therefore, precise bond lengths and angles from X-ray diffraction analysis are not available at this time.

Computational Modeling (Theoretical Approach)

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) serve as powerful tools for structural prediction. A typical workflow for this analysis is outlined below. Such calculations can provide optimized geometries, yielding theoretical bond lengths, bond angles, and dihedral angles. Furthermore, these models can predict spectroscopic properties, including IR vibrational frequencies and NMR chemical shifts, which can then be correlated with experimental data for validation.

[Click to download full resolution via product page](#)

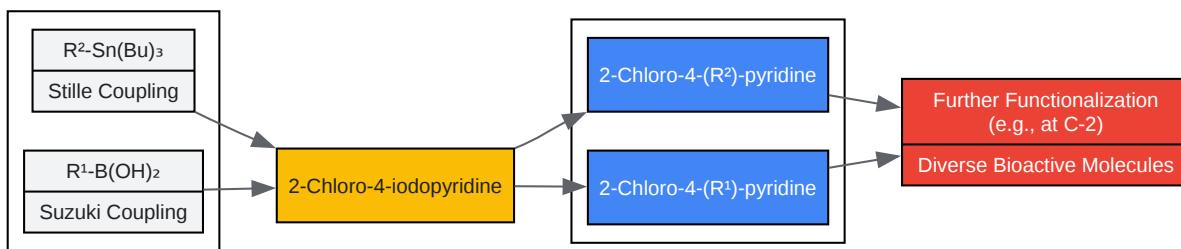
Caption: Workflow for computational structural analysis.

Experimental Protocols: Synthesis

The synthesis of **2-Chloro-4-iodopyridine** is commonly achieved from 2-chloro-3-iodopyridine via a directed ortho-metallation approach followed by quenching.[\[3\]](#)

Synthesis from 2-Chloro-3-iodopyridine[\[3\]](#)

This procedure involves the formation of a lithiated intermediate which then rearranges, followed by hydrolysis to yield the final product.


Materials and Reagents:

- 2-Chloro-3-iodopyridine (50 mmol)
- Anhydrous Tetrahydrofuran (THF) (120 mL)
- Diisopropylamine (7 mL, 50 mmol)
- n-Butyllithium (1.6 M in hexane, 31.25 mL, 50 mmol)
- Water (20 mL)
- Ether
- Magnesium sulfate
- Silica gel
- Ethyl acetate
- Heptane

Procedure:

- **LDA Preparation:** In a reaction vessel under an inert atmosphere, cool 100 mL of anhydrous THF to -78°C. Add diisopropylamine (7 mL, 50 mmol), followed by the slow addition of n-butyllithium (31.25 mL, 50 mmol). Stir the resulting lithium diisopropylamide (LDA) solution at this temperature.
- **Addition of Starting Material:** Dissolve 2-chloro-3-iodopyridine (12 g, 50 mmol) in 20 mL of anhydrous THF. Slowly add this solution to the prepared LDA solution at -78°C.
- **Reaction:** Allow the reaction to stir at -78°C for 3 hours.
- **Quenching:** Quench the reaction by adding 20 mL of water to the mixture.
- **Extraction:** Allow the mixture to warm to room temperature and extract the product with ether (2 x 100 mL).

- Workup: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude brown solid.
- Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/heptane (8:2 v/v). This yields **2-Chloro-4-iodopyridine** as light yellow, needle-like crystals (11.4 g, 95% yield).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-iodopyridine 97% | 153034-86-7 [sigmaaldrich.com]
- 2. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chloro-4-iodopyridine 153034-86-7 | TCI AMERICA [tcichemicals.com]
- To cite this document: BenchChem. [In-Depth Structural Analysis of 2-Chloro-4-iodopyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015674#2-chloro-4-iodopyridine-structural-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com